1-(2-Methylpropanoyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidines, including MAPAC, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . The synthesis of MAPAC could potentially involve the use of (N-Boc-azetidin-3-ylidene)acetate, obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis
The molecular structure of MAPAC involves an azetidine ring, which is a four-membered cyclic amine. This structure is similar to that of proline, a common amino acid . The presence of the carboxylic acid group makes MAPAC an amino acid derivative.Physical And Chemical Properties Analysis
MAPAC has a molecular weight of 171.19 g/mol. Other physical and chemical properties specific to MAPAC are not specified in the retrieved documents.Scientific Research Applications
Medicinal Chemistry
Azetidines are often used in medicinal chemistry due to their ubiquity in natural products . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .
Organic Synthesis
Azetidines are important in organic synthesis. They are excellent candidates for ring-opening and expansion reactions due to their ring strain .
Catalytic Processes
Azetidines have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Polymerization
Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Future Directions
properties
IUPAC Name |
1-(2-methylpropanoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(10)9-3-6(4-9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGCTGZBJCWEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropanoyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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